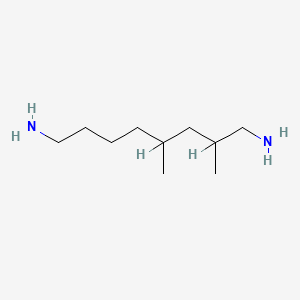
3-(cyclohex-1-en-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclohex-1-en-1-yl)aniline is an organic compound that features a cyclohexene ring attached to an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(cyclohex-1-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of cyclohexene with aniline in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the use of solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(cyclohex-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the cyclohexene ring into a more oxidized form, such as a ketone or an alcohol.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives .
Aplicaciones Científicas De Investigación
3-(cyclohex-1-en-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including dyes, polymers, and pharmaceuticals
Mecanismo De Acción
The mechanism by which 3-(cyclohex-1-en-1-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(cyclohex-1-en-1-yl)aniline include:
Cyclohexylamine: A simpler derivative with a cyclohexane ring instead of cyclohexene.
Aniline: The parent compound without the cyclohexene ring.
Cyclohexenone: A related compound where the aniline group is replaced with a carbonyl group.
Uniqueness
This compound is unique due to the presence of both the cyclohexene ring and the aniline group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-(cyclohexen-1-yl)aniline |
InChI |
InChI=1S/C12H15N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6,13H2 |
Clave InChI |
JBNMSYCLKLNRAP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-(methylthio)benzo[d]oxazole](/img/structure/B8751595.png)
![2-[(piperidin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B8751607.png)

![4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester](/img/structure/B8751615.png)


![4-[3-(Methyloxy)-4-nitrophenyl]pyridine](/img/structure/B8751627.png)







